(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
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Overview
Description
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is a metabolite of dihydrocodeine, a semi-synthetic opioid analgesic. It is formed through the metabolic process involving the enzyme cytochrome P450 3A4. This compound is structurally related to codeine and morphine, and it plays a role in the pharmacological effects of dihydrocodeine.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is primarily synthesized through the metabolic pathway of dihydrocodeine. The enzyme cytochrome P450 3A4 catalyzes the formation of nordihydrocodeine from dihydrocodeine . The reaction conditions typically involve the presence of human liver microsomes and specific inhibitors to study the enzyme’s activity.
Industrial Production Methods: Industrial production of nordihydrocodeine is not common, as it is mainly a metabolite formed in vivo. the synthesis of dihydrocodeine, its precursor, involves the hydrogenation of codeine. This process is carried out under controlled conditions using hydrogen gas and a palladium catalyst.
Chemical Reactions Analysis
Types of Reactions: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more active metabolites.
Reduction: Reduction reactions can modify its structure and activity.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of nordihydrocodeine, which may have different pharmacological properties.
Scientific Research Applications
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of opioids and their derivatives.
Biology: Research on nordihydrocodeine helps understand the enzyme activity involved in drug metabolism.
Medicine: It is studied for its potential analgesic effects and its role in pain management.
Industry: Although not widely used industrially, it provides insights into the synthesis and modification of opioid compounds.
Mechanism of Action
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol exerts its effects by interacting with opioid receptors, particularly the mu-opioid receptors. It is metabolized from dihydrocodeine, which is converted to dihydromorphine, a highly active metabolite with a high affinity for mu-opioid receptors . This interaction leads to analgesic effects and other pharmacological actions.
Comparison with Similar Compounds
Dihydrocodeine: The precursor of nordihydrocodeine, used as an analgesic.
Dihydromorphine: A highly active metabolite with strong analgesic properties.
Codeine: A natural opioid used for pain relief and cough suppression.
Morphine: A potent opioid analgesic derived from opium.
Comparison: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is unique due to its formation through the metabolic pathway of dihydrocodeine. Unlike dihydromorphine, which has a higher affinity for opioid receptors, nordihydrocodeine has a lower affinity but still contributes to the overall pharmacological effects of dihydrocodeine . Its role in the metabolic pathway highlights its importance in understanding opioid metabolism and pharmacokinetics.
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C17H21NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-12,16,18-19H,3-4,6-8H2,1H3/t10?,11-,12+,16?,17+/m1/s1 |
InChI Key |
IKGNKASQBMZRJL-YGJOGQJWSA-N |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4C5[C@]3(CCN4)C(O2)[C@H](CC5)O)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(CC5)O)C=C1 |
Synonyms |
nordihydrocodeine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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